molecular formula C22H19N5O2 B10910841 N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B10910841
M. Wt: 385.4 g/mol
InChI Key: VXHMZAFAKNDULK-HAHDFKILSA-N
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Description

N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-ylmethylamine derivatives.

    Substitution: Formation of various substituted pyrazole and pyrrole derivatives.

Scientific Research Applications

N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C22H19N5O2/c1-16-19(22(29)27(25-16)17-9-3-2-4-10-17)15-23-24-21(28)18-11-5-6-12-20(18)26-13-7-8-14-26/h2-15,25H,1H3,(H,24,28)/b23-15-

InChI Key

VXHMZAFAKNDULK-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N\NC(=O)C3=CC=CC=C3N4C=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Origin of Product

United States

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